Cas no 1368820-28-3 (1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)

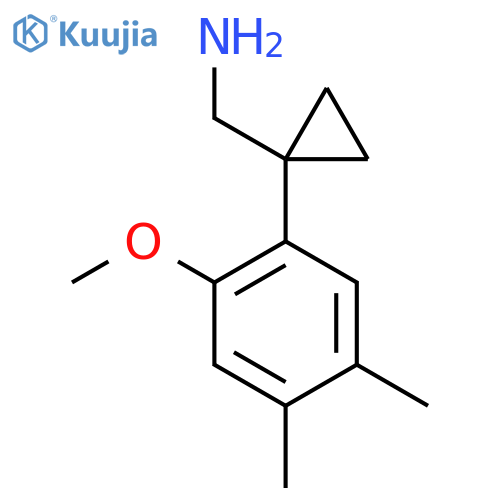

1368820-28-3 structure

商品名:1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine

1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine

- 1368820-28-3

- EN300-1859460

- [1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine

-

- インチ: 1S/C13H19NO/c1-9-6-11(13(8-14)4-5-13)12(15-3)7-10(9)2/h6-7H,4-5,8,14H2,1-3H3

- InChIKey: YTKIWMRRTBAOIK-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C1(CN)CC1

計算された属性

- せいみつぶんしりょう: 205.146664230g/mol

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 35.2Ų

1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859460-10.0g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 10g |

$4974.0 | 2023-05-27 | ||

| Enamine | EN300-1859460-1.0g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 1g |

$1157.0 | 2023-05-27 | ||

| Enamine | EN300-1859460-1g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 1g |

$1157.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-10g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 10g |

$4974.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-0.5g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 0.5g |

$1111.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-0.25g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 0.25g |

$1065.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-0.05g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 0.05g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-5g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 5g |

$3355.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-2.5g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 2.5g |

$2268.0 | 2023-09-18 | ||

| Enamine | EN300-1859460-0.1g |

[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |

1368820-28-3 | 0.1g |

$1019.0 | 2023-09-18 |

1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 関連文献

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1368820-28-3 (1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量